2-[3-(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-propyl]-isoindole-1,3-dione
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Overview
Description
2-[3-(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-propyl]-isoindole-1,3-dione is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-propyl]-isoindole-1,3-dione typically involves multi-step protocols. One common method includes the reaction of 6H-indolo[2,3-b]quinoxalines with substituted phenacyl bromides in a DMSO–K2CO3 system . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-propyl]-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur at the chloro or propyl groups, using reagents like phenacyl bromides.
Common Reagents and Conditions
Common reagents used in these reactions include DMSO, K2CO3, tert-butyl hydroperoxide, and phenacyl bromides . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives, while substitution reactions can produce various substituted indoloquinoxalines .
Scientific Research Applications
2-[3-(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-propyl]-isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-propyl]-isoindole-1,3-dione involves its ability to intercalate into DNA, disrupting the replication process and leading to cell death . It also interacts with various enzymes and proteins, inhibiting their activity and contributing to its antiviral and antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethane-1-ones
- 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives
- 3-[(9-bromoindolo[3,2-b]quinoxalin-6-yl)methyl]-4-phenyl-1H-1,2,4-triazole-3-thione
Uniqueness
What sets 2-[3-(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-propyl]-isoindole-1,3-dione apart from similar compounds is its unique chloro and propyl substitutions, which enhance its biological activity and specificity . These structural features contribute to its potent antiviral and anticancer properties, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C25H17ClN4O2 |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
2-[3-(9-chloroindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H17ClN4O2/c26-15-10-11-21-18(14-15)22-23(28-20-9-4-3-8-19(20)27-22)29(21)12-5-13-30-24(31)16-6-1-2-7-17(16)25(30)32/h1-4,6-11,14H,5,12-13H2 |
InChI Key |
VYCIYPCJFPMJTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C4=C(C=C(C=C4)Cl)C5=NC6=CC=CC=C6N=C53 |
Origin of Product |
United States |
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